2-Phenylpyrimidine-4,6-diol

Beschreibung

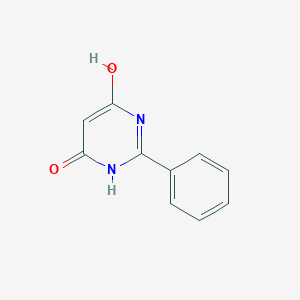

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxy-2-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-8-6-9(14)12-10(11-8)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDXDRUHQKVYKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286860 | |

| Record name | 2-phenylpyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13566-71-7 | |

| Record name | 13566-71-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylpyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Phenylpyrimidine 4,6 Diol

Direct Synthesis Approaches to 2-Phenylpyrimidine-4,6-diol

The direct synthesis of this compound predominantly relies on the construction of the pyrimidine (B1678525) ring through condensation reactions. These approaches offer efficient routes to this important heterocyclic scaffold.

Condensation Reactions for Pyrimidine Ring Formation

The formation of the pyrimidine core of this compound is typically accomplished by reacting a three-carbon component with a compound containing an N-C-N fragment, such as an amidine or guanidine. bu.edu.egthieme-connect.de This strategy, often referred to as the Principal Synthesis, is a versatile and widely used method for preparing pyrimidines. thieme-connect.de

A documented synthetic route involves the reaction of a 2-phenylpyrimidine (B3000279) precursor with 4,6-dihydroxybenzoic acid in the presence of a base. biosynth.com This method leverages a pre-formed pyrimidine-containing starting material and introduces the diol functionality through the incorporation of the dihydroxybenzoic acid moiety.

A prevalent and well-established method for synthesizing this compound is the Pinner synthesis. This reaction involves the cyclocondensation of a malonic acid diester, such as diethyl malonate or dimethyl malonate, with benzamidine (B55565). bu.edu.eg The reaction is typically carried out in the presence of a strong base like sodium ethoxide in an alcoholic solvent, often under reflux conditions. Guanidine can also be used in place of benzamidine. cdnsciencepub.com The initial step involves the deprotonation of the malonic ester by the base to form a reactive enolate. This is followed by a nucleophilic attack of the amidine on one of the carbonyl groups of the malonate, leading to a cyclization cascade and subsequent elimination of alcohol molecules to form the stable pyrimidine ring. The reaction is then acidified to precipitate the final this compound product.

| Reactants | Reagents | Solvent | Conditions | Product |

| Diethyl Malonate, Benzamidine Hydrochloride | Sodium Ethoxide | Ethanol (B145695) | Reflux | This compound |

| Dimethyl Malonate, Benzamidine Hydrochloride | Sodium Ethoxide | Ethanol | Reflux | This compound |

Table 1: Reaction Conditions for the Condensation of Malonic Acid Diesters with Benzamidine.

A variation of the condensation reaction involves the use of a substituted malonate ester. Specifically, 5-fluoro-2-phenylpyrimidine-4,6-diol has been synthesized through the reaction of 2-fluoro-1,3-dimethylmalonate with benzamidine hydrochloride. dur.ac.uk This reaction proceeds in a similar fashion to the traditional Pinner synthesis, with the fluorine atom being incorporated into the final pyrimidine structure at the 5-position. dur.ac.uk

Mechanism of Pyrimidine Diol Formation

The formation of the pyrimidine diol ring via the condensation of a 1,3-dicarbonyl compound with an amidine proceeds through a series of well-defined steps. cdnsciencepub.com The reaction is initiated by the base-catalyzed formation of an enolate from the malonic ester. The amidine then acts as a binucleophile, attacking the carbonyl carbons of the malonate. The initial nucleophilic attack is considered the rate-determining step of the reaction. cdnsciencepub.com This is followed by an intramolecular cyclization, which is a rapid process, leading to a cyclic intermediate. cdnsciencepub.com Subsequent elimination of two molecules of alcohol drives the reaction to completion, resulting in the formation of the aromatic pyrimidine-4,6-diol ring. uni-bonn.de The final step involves acidification of the reaction mixture to protonate the hydroxyl groups and precipitate the product.

Synthetic Transformations and Derivatization Strategies involving this compound

The hydroxyl groups at the 4 and 6 positions of the pyrimidine ring are reactive and can be readily transformed into other functional groups, making this compound a versatile intermediate for the synthesis of a wide range of derivatives.

One of the most common and important transformations is the chlorination of the diol. uni-bonn.de Treatment of this compound with a chlorinating agent, such as phosphorus oxychloride (POCl₃), replaces both hydroxyl groups with chlorine atoms to yield 4,6-dichloro-2-phenylpyrimidine (B15210). uni-bonn.degoogle.com This dichloro derivative is a key precursor for further functionalization through nucleophilic aromatic substitution reactions. uni-bonn.de The chlorine atoms can be sequentially or simultaneously displaced by various nucleophiles, including amines, to introduce diverse substituents at the 4 and 6 positions of the pyrimidine ring. uni-bonn.de For instance, reaction with 4-cyanoaniline can lead to the formation of 4-((6-chloro-2-phenylpyrimidin-4-yl)amino)benzonitrile. uni-bonn.de

Furthermore, the hydroxyl groups can undergo other reactions such as oxidation to form the corresponding ketones or substitution with other functional groups like alkyl groups. The compound can also serve as a precursor in the synthesis of more complex heterocyclic systems, for example, through condensation with methylamine (B109427) to produce 6-methyl-2-phenylpyrimidin-4-ol. ontosight.ai These derivatization strategies significantly enhance the molecular diversity that can be accessed from this compound, enabling the exploration of structure-activity relationships in medicinal chemistry and materials science. uni-bonn.de

| Starting Material | Reagent | Product |

| This compound | Phosphorus Oxychloride (POCl₃) | 4,6-Dichloro-2-phenylpyrimidine |

| This compound | Methylamine | 6-Methyl-2-phenylpyrimidin-4-ol |

| 4,6-Dichloro-2-phenylpyrimidine | 4-Cyanoaniline | 4-((6-chloro-2-phenylpyrimidin-4-yl)amino)benzonitrile |

Table 2: Examples of Derivatization Reactions of this compound.

Chlorination Reactions for Substitution of Hydroxyl Groups

The hydroxyl groups at the 4 and 6 positions of the pyrimidine ring are susceptible to substitution, most notably through chlorination. This transformation is a critical step in activating the pyrimidine core for subsequent nucleophilic substitution reactions.

Conversion to 4,6-Dichloro-2-phenylpyrimidine using POCl₃

A prevalent and effective method for replacing the hydroxyl groups with chlorine atoms is the use of phosphorus oxychloride (POCl₃). uni-bonn.de This reaction converts this compound into the highly reactive intermediate, 4,6-dichloro-2-phenylpyrimidine. The reaction is typically performed by heating the diol in an excess of POCl₃, often in the presence of a base like pyridine (B92270) or N,N-dimethylaniline to facilitate the reaction. nih.govdur.ac.uk More recent protocols have focused on using equimolar amounts of POCl₃ in a solvent-free environment, which is more environmentally friendly and safer for large-scale production. nih.govresearchgate.net

This chlorination is a crucial step for creating intermediates used in the synthesis of pharmaceuticals and agrochemicals. For instance, 4,6-dichloro-2-phenylpyrimidine is a key building block for certain anticancer agents and safeners for herbicides.

Table 1: Chlorination of Hydroxypyrimidines using POCl₃

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 2,4-Dihydroxy-6-methylpyrimidine | POCl₃, Pyridine | Distillation (98–100 °C/1 mm Hg) | 2,4-Dichloro-6-methylpyrimidine | 85% | nih.gov |

| 2,4-Dihydroxy-5-chloropyrimidine | POCl₃, Pyridine | Distillation (94–96 °C/12 mm Hg) | 2,4,5-Trichloropyrimidine | 89% | nih.gov |

| 6-Amino-2,4-dihydroxypyrimidine | POCl₃, Pyridine | Filtration | 2,4-Dichloro-6-aminopyrimidine | 85% | nih.gov |

| 2,4-Dihydroxy-5-bromopyrimidine | POCl₃, Pyridine | Distillation (110–112 °C/760 mm Hg) | 2,4-Dichloro-5-bromopyrimidine | 90.5% | nih.gov |

| 2,4-Dihydroxy-5-methylpyrimidine | POCl₃, Pyridine | Distillation (114–116 °C/1 mm Hg) | 2,4-Dichloro-5-methylpyrimidine | 88% | nih.gov |

Mechanistic Aspects of Chlorination

The chlorination of this compound with POCl₃ is believed to proceed through a mechanism analogous to the conversion of alcohols to alkyl chlorides. uni-bonn.deacsgcipr.org The process is thought to involve the following key steps:

Activation of the Hydroxyl Group: The oxygen atom of a hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃.

Formation of a Dichlorophosphate (B8581778) Ester: This initial attack leads to the formation of a dichlorophosphate intermediate and the release of a chloride ion.

Nucleophilic Attack by Chloride: The liberated chloride ion then acts as a nucleophile, attacking the carbon atom to which the dichlorophosphate group is attached.

Substitution and Regeneration: This results in the substitution of the dichlorophosphate group with a chlorine atom, forming the chlorinated pyrimidine and regenerating a phosphate-based byproduct.

The use of a base like pyridine can facilitate the reaction by deprotonating the hydroxyl groups, making them more nucleophilic. nih.gov

Nucleophilic Aromatic Substitution Reactions on Halogenated Derivatives

The chlorine atoms in 4,6-dichloro-2-phenylpyrimidine are excellent leaving groups, making the compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups onto the pyrimidine ring. The electron-deficient nature of the pyrimidine ring, further enhanced by the two chlorine atoms, facilitates these reactions. semanticscholar.org

Amination Reactions

Amination is a common and versatile modification of 4,6-dichloro-2-phenylpyrimidine. By reacting the dichlorinated intermediate with various primary or secondary amines, a diverse library of aminopyrimidine derivatives can be synthesized. uni-bonn.de

For instance, a nucleophilic aromatic substitution with 4-cyanoaniline can yield 4-((6-chloro-2-phenylpyrimidin-4-yl)amino)benzonitrile. uni-bonn.de The reaction conditions can be controlled to achieve either mono- or di-substitution. In some cases, a catalyst such as palladium in the presence of a phosphine (B1218219) ligand may be employed to facilitate the amination, particularly with less reactive amines. nih.gov The regioselectivity of the amination can be influenced by the nature of the amine and the reaction conditions. For example, with certain substituted dichloropyrimidines, aliphatic secondary amines and aromatic amines show a strong preference for substitution at the C4 position. researchgate.net

Table 2: Examples of Amination Reactions

| Dichloropyrimidine Derivative | Amine | Conditions | Product | Yield | Reference |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Aniline | NaHCO₃, Dioxane, 80°C, 48h | 4-Anilino-6-chloro-2-(methylsulfonyl)pyrimidine | 95% | researchgate.net |

| 4,6-Dichloro-2-phenylpyrimidine | 4-Cyanoaniline | - | 4-((6-Chloro-2-phenylpyrimidin-4-yl)amino)benzonitrile | - | uni-bonn.de |

| 4-Amino-6-chloropyrimidine | Adamantane-containing amine | Pd(dba)₂/DavePhos, 4 equiv. amine | Adamantane-containing 4,6-diaminopyrimidine | 60% | nih.gov |

Alkoxylation and Aryloxylation

Similar to amination, the chlorine atoms of 4,6-dichloro-2-phenylpyrimidine can be displaced by alkoxides or aryloxides to form the corresponding ether derivatives. These reactions are typically carried out by treating the dichloropyrimidine with an alcohol or a phenol (B47542) in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate. These alkoxylation and aryloxylation reactions expand the range of accessible derivatives, which have applications in areas like agrochemicals. For example, certain 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives have shown fungicidal activity.

Synthesis of Fused Heterocyclic Systems from this compound Derivatives

Derivatives of this compound are valuable building blocks for the synthesis of more complex, fused heterocyclic systems. These larger ring systems are of significant interest in medicinal chemistry due to their diverse biological activities. clockss.orgnih.gov

One common strategy involves introducing functional groups onto the pyrimidine ring that can then participate in intramolecular cyclization reactions. For example, a pyrimidine derivative with appropriate substituents can undergo condensation reactions to form fused systems like pyrimido[4,5-d]pyrimidines. Another approach involves the reaction of pyrimidine derivatives with bifunctional reagents to construct a new fused ring. For instance, heating with formamide (B127407) can lead to ring expansion. The synthesis of these fused systems often involves multiple steps, starting with the functionalization of the this compound core.

Synthetic Routes to N7-Arylpurines from Substituted Pyrimidines

A synthetic pathway to N7-arylpurines can be initiated from this compound. This multi-step process involves the conversion of the diol to a more reactive intermediate, which is then elaborated to form the fused purine (B94841) ring system.

The first key step is the chlorination of this compound to yield 4,6-dichloro-2-phenylpyrimidine. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). google.comuni-bonn.de The reaction of this compound with POCl₃, often in the presence of a base like N,N-diethylaniline, effectively replaces the hydroxyl groups with chlorine atoms. google.com

The resulting 4,6-dichloro-2-phenylpyrimidine serves as a versatile intermediate. To construct the purine ring, one of the chlorine atoms is selectively displaced by an amino group. For instance, reaction with ammonia (B1221849) in a suitable solvent can lead to the formation of 4-amino-6-chloro-2-phenylpyrimidine. google.comthieme-connect.com

Subsequent steps would involve the introduction of a substituted amino group at the 5-position, followed by cyclization to form the imidazole (B134444) ring of the purine. A general strategy for the synthesis of N7-arylpurines involves the arylation of a 5-aminopyrimidine (B1217817) derivative, followed by ring closure. thieme-connect.com This indicates that after the initial chlorination and amination of this compound, further functionalization at the 5-position would be necessary before the final cyclization to the desired N7-arylpurine.

Table 2: Key Intermediates in the Synthesis of N7-Arylpurines

| Intermediate | Structure | Synthetic Step | Reagents | Reference |

| 4,6-Dichloro-2-phenylpyrimidine | C₁₀H₆Cl₂N₂ | Chlorination | POCl₃, N,N-diethylaniline | google.comuni-bonn.de |

| 4-Amino-6-chloro-2-phenylpyrimidine | C₁₀H₈ClN₃ | Amination | Ammonia | google.comthieme-connect.com |

Introduction of Azido (B1232118) Groups into Pyrimidine Analogues

The introduction of azido groups into the pyrimidine ring can also commence from the key intermediate, 4,6-dichloro-2-phenylpyrimidine, which is synthesized from this compound as previously described. google.comuni-bonn.de The chlorine atoms of this intermediate are susceptible to nucleophilic substitution by the azide (B81097) anion.

The reaction of 4,6-dichloro-2-phenylpyrimidine with an azide salt, such as sodium azide (NaN₃), in a suitable solvent like dimethylformamide (DMF) or acetone, can lead to the displacement of one or both chlorine atoms to form the corresponding azido-substituted pyrimidines. The extent of substitution can be controlled by the reaction conditions, including stoichiometry and temperature. This allows for the synthesis of mono-azido or di-azido derivatives.

For example, the treatment of a dichloropyrimidine with sodium azide can yield a diazidopyrimidine. These azido-pyrimidines can exist in equilibrium with their fused tetrazolo[1,5-a]pyrimidine (B1219648) tautomers, a phenomenon that is influenced by the solvent and the substituents on the pyrimidine ring. nsc.ru The azido group is a versatile functional group that can be further transformed, for instance, through reduction to an amino group or via cycloaddition reactions.

Advanced Spectroscopic and Computational Investigations of 2 Phenylpyrimidine 4,6 Diol and Its Analogs

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools in the field of chemistry for determining the structure and properties of molecules. For 2-Phenylpyrimidine-4,6-diol, NMR and vibrational spectroscopy are particularly insightful.

Vibrational Spectroscopy: FT-IR and FT-Raman

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify the functional groups present in a molecule.

The FT-IR and FT-Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. While direct experimental spectra for this specific compound are not available in the provided search results, computational studies on the analog 2-phenylpyrimidine-4,6-diamine (B1287490) provide calculated vibrational frequencies that can serve as a guide researchgate.net.

Key vibrational modes to expect include:

O-H Stretching: The hydroxyl groups will give rise to a broad and strong absorption band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹. This broadening is due to intermolecular hydrogen bonding.

C-H Stretching: The aromatic C-H stretching vibrations of the phenyl and pyrimidine (B1678525) rings are expected in the region of 3000-3100 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine and phenyl rings will appear in the 1400-1650 cm⁻¹ region. These bands are often strong and can be used to identify the aromatic and heterocyclic rings.

C-O Stretching: The C-O stretching vibration of the hydroxyl groups is expected to appear in the range of 1200-1300 cm⁻¹.

Ring Vibrations: The in-plane and out-of-plane bending vibrations of the pyrimidine and phenyl rings will produce a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).

A computational study on 2-phenylpyrimidine-4,6-diamine calculated the NH₂ stretching and bending deformations to be between 3589-3707 cm⁻¹ and 1576-1646 cm⁻¹, respectively researchgate.net. For this compound, the O-H vibrations would replace the N-H vibrations.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=N / C=C | Stretching | 1400 - 1650 |

| C-O | Stretching | 1200 - 1300 |

| Ring | In-plane bending | Fingerprint Region |

| Ring | Out-of-plane bending | Fingerprint Region |

Note: These are general ranges and the exact frequencies can be influenced by the molecular structure and intermolecular interactions.

Solvent Effects on Vibrational Frequencies

The vibrational frequencies of this compound, like other molecules with polar functional groups, are sensitive to the surrounding solvent environment. Changes in solvent polarity and hydrogen bonding capacity can induce shifts in the vibrational bands, a phenomenon known as solvatochromism. These shifts provide valuable insights into solute-solvent interactions.

In a study of the closely related analog, 2-phenylpyrimidine-4,6-diamine, vibrational frequency shifts were observed with varying solvent permittivity. It was noted that the stretching and bending deformations of the functional groups experienced red shifts (a shift to lower wavenumbers) as the solvent polarity and permittivity increased. researchgate.net This is typically attributed to the stabilization of the polar ground state of the molecule by the polar solvent, which can weaken certain bonds and thus lower their vibrational frequencies. For this compound, the hydroxyl (-OH) and pyrimidine ring vibrations would be particularly susceptible to such solvent effects.

The interaction between the solute and solvent molecules, particularly through hydrogen bonding, can significantly alter the vibrational spectrum. Polar protic solvents can form hydrogen bonds with the hydroxyl groups and the nitrogen atoms of the pyrimidine ring, leading to noticeable shifts in the O-H stretching and bending frequencies. Similarly, the C=N and C-C stretching vibrations within the pyrimidine and phenyl rings can also be affected by the dielectric constant of the medium.

A comprehensive analysis of these solvent-induced shifts, often in conjunction with computational models, allows for a deeper understanding of the intermolecular forces at play. While specific experimental data on the solvent effects on the vibrational frequencies of this compound are not extensively documented, the behavior of its diamine analog suggests that a similar trend of red-shifting with increasing solvent polarity would be expected for its key functional groups. researchgate.net

Table 1: Expected Solvent-Induced Vibrational Shifts for Key Functional Groups in this compound This table is illustrative and based on general principles and data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Shift in Polar Solvents | Reason |

|---|---|---|---|

| O-H | Stretching | Red Shift (to lower frequency) | Hydrogen bonding with solvent molecules weakens the O-H bond. |

| C=N (ring) | Stretching | Red Shift (to lower frequency) | Stabilization of the polar C=N bond by polar solvents. |

| C=C (rings) | Stretching | Slight Red Shift | General dielectric effects of the solvent on the aromatic system. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the chromophores responsible for UV absorption are the phenyl and pyrimidine ring systems, which contain π-electrons that can undergo such transitions.

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions. The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings. The n → π* transitions, which are generally of lower intensity, involve the promotion of an electron from a non-bonding orbital (e.g., the lone pair on the nitrogen atoms of the pyrimidine ring) to a π* antibonding orbital.

In a computational and experimental study of the analogous compound 2-phenylpyrimidine-4,6-diamine, the UV-visible absorption spectra were recorded in different solvents. researchgate.net The absorption maxima (λmax) were observed to be influenced by the solvent environment, indicating that the energy difference between the ground and excited states is solvent-dependent. For this compound, similar behavior is anticipated, with the precise location of the absorption maxima being sensitive to the nature of the solvent.

Influence of Solvent Permittivity on Spectroscopic Responsiveness

The permittivity, or dielectric constant, of a solvent is a measure of its ability to solvate charges and stabilize polar molecules. The electronic absorption spectra of molecules with polar functional groups, such as this compound, are often influenced by the solvent's permittivity. This is because the ground and excited states of the molecule may have different dipole moments, leading to differential stabilization by the solvent.

As the polarity of the solvent increases, a bathochromic (red) shift or a hypsochromic (blue) shift in the absorption maximum can occur, depending on whether the excited state is more or less polar than the ground state. For π → π* transitions, an increase in solvent polarity often leads to a bathochromic shift, as the more polar excited state is stabilized to a greater extent than the ground state. Conversely, for n → π* transitions, a hypsochromic shift is often observed in polar, hydrogen-bonding solvents, as the non-bonding orbitals are stabilized by interaction with the solvent, increasing the energy gap to the π* orbital.

In the case of 2-phenylpyrimidine-4,6-diamine, changes in the spectroscopic responsiveness with solvent permittivity were noted, with shifts in the absorption peaks as the solvent was changed from chloroform (B151607) to ethanol (B145695) and then to water. researchgate.net This suggests that the electronic properties of the molecule are indeed sensitive to the solvent environment. A similar dependence on solvent permittivity is expected for this compound, making UV-Vis spectroscopy a useful tool for investigating its solvatochromic behavior.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides a powerful complement to experimental techniques by offering detailed insights into the molecular structure, properties, and behavior of compounds at the atomic level. Quantum mechanical methods, in particular, are instrumental in understanding the electronic structure and predicting spectroscopic properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a widely used computational method for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT calculations can be used to predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic spectra.

For pyrimidine derivatives, DFT calculations have been successfully employed to investigate their structural and electronic properties. researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that often provides results in good agreement with experimental data for organic molecules. The choice of basis set, such as 6-311++G(d,p), is also crucial for obtaining accurate results.

Geometric Parameter Optimization and Conformational Analysis

A fundamental application of DFT is the optimization of the molecular geometry to find the lowest energy structure. This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For this compound, the key geometric parameters would include the bond lengths and angles within the pyrimidine and phenyl rings, the C-N and C-O bond lengths, and the dihedral angle between the two rings.

In a DFT study of 2-phenylpyrimidine-4,6-diamine, the theoretically computed geometric parameters were found to replicate the experimentally obtained data to a significant extent. researchgate.net This demonstrates the reliability of DFT for predicting the structure of such compounds.

Table 2: Representative Calculated Geometric Parameters for a Pyrimidine Analog (2-phenylpyrimidine-4,6-diamine) from DFT Calculations Source: Based on data for a similar compound, intended to be illustrative for this compound.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length (Å) | C-N (pyrimidine ring) | ~1.34 Å |

| Bond Length (Å) | C-C (phenyl ring) | ~1.39 Å |

| Bond Length (Å) | C-C (inter-ring) | ~1.49 Å |

| Bond Angle (°) | N-C-N (pyrimidine ring) | ~126° |

| Dihedral Angle (°) | Phenyl-Pyrimidine | Variable (determines conformation) |

Biological and Pharmacological Research on 2 Phenylpyrimidine 4,6 Diol and Its Analogs

Antimicrobial and Antifungal Activities

Antibacterial Activity

While specific studies on the antibacterial effects of 2-Phenylpyrimidine-4,6-diol are not extensively documented in publicly available research, the broader class of pyrimidine (B1678525) derivatives has demonstrated notable antibacterial potential. Research into various substituted pyrimidines has highlighted their efficacy against a range of bacterial pathogens.

Investigations into multisubstituted pyrimidines have revealed their capacity to inhibit the growth and biofilm formation of Staphylococcus aureus, a significant Gram-positive pathogen. nih.gov A study on a series of 2,4,5,6-tetrasubstituted pyrimidines identified compounds that were effective against both planktonic cells and established biofilms of S. aureus strains, including the ATCC 25923 and Newman clinical strains. nih.gov These compounds exhibited minimum inhibitory concentration (MIC) values in the low micromolar range and were also capable of reducing the number of viable bacteria within pre-formed biofilms. nih.gov

Specifically, certain halogenated pyrimidine derivatives have been shown to possess bacteriostatic activity against S. aureus. nih.gov For instance, 2,4-dichloro-5-fluoropyrimidine demonstrated a significant reduction in hemolysis and had a minimum inhibitory concentration (MIC) of 50 µg/mL. nih.gov These findings underscore the potential of the pyrimidine scaffold in developing novel agents against S. aureus.

Information regarding the direct activity of this compound or its close analogs against Salmonella typhi, the causative agent of typhoid fever, is less prevalent in the available literature. However, the general antibacterial activity of pyrimidine derivatives suggests that this is a plausible area for future investigation.

Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives against Staphylococcus aureus

| Compound/Derivative Class | Strain(s) | Activity | Reference |

| 2,4,5,6-tetrasubstituted pyrimidines | S. aureus ATCC 25923, Newman | Inhibition of planktonic cell growth and biofilm formation | nih.gov |

| Halogenated pyrimidines (e.g., 2,4-dichloro-5-fluoropyrimidine) | S. aureus | Bacteriostatic, MIC of 50 µg/mL | nih.gov |

A key mechanism through which some antimicrobial agents exert their effect is by inhibiting essential cellular processes, such as protein synthesis. Aminoacyl-tRNA synthetases (aaRSs) are crucial enzymes in this process, responsible for attaching the correct amino acid to its corresponding tRNA molecule. nih.govmalariaworld.orgnih.govrsc.org The inhibition of these enzymes leads to a halt in protein production and ultimately, bacterial cell death.

The pyrimidine scaffold has been explored in the design of inhibitors targeting aaRSs. nih.govresearchgate.net Researchers have synthesized and evaluated pyrimidine-substituted aminoacyl-sulfamoyl nucleosides as potential inhibitors of class I aaRSs, such as leucyl-, tyrosyl-, and isoleucyl-tRNA synthetases. nih.gov Several of these synthetic analogs have demonstrated potent inhibitory activity in the low nanomolar range in in vitro assays. nih.gov These findings support the hypothesis that pyrimidine-based compounds can be developed as effective antibacterial agents by targeting the essential aaRS enzymes. While this mechanism has been established for pyrimidine derivatives, further research is needed to specifically link it to this compound.

Antifungal Activity

The antifungal properties of phenylpyrimidine derivatives have been a subject of significant interest, with several studies demonstrating their efficacy against a variety of fungal pathogens.

Research has shown that novel pyrimidine-based molecules exhibit antifungal activity against a range of opportunistic fungal pathogens. One study identified a series of pyrimidine compounds with activity against Aspergillus fumigatus, Aspergillus terreus, Aspergillus niger, Mucor circinelloides, and Lomentospora prolificans. nih.gov

Derivatives of 2-phenylpyrimidine (B3000279) have been specifically designed and synthesized as potent antifungal agents. nih.gov In one study, a novel 2-phenylpyrimidine derivative, designated as compound C6, exhibited significant efficacy against seven common clinically susceptible fungal strains, with activity superior to the first-line antifungal drug fluconazole. nih.gov The tested strains included various Candida species, which are common causes of opportunistic infections.

Another study focused on 2,4-diamino-5-(2'-arylpropargyl)pyrimidine inhibitors of Candida albicans dihydrofolate reductase (DHFR), another essential enzyme. nih.gov The meta-biphenyl series of these compounds showed the greatest enzyme inhibition, selectivity, and antifungal activity against C. albicans. nih.gov

Table 2: Antifungal Activity of Selected Phenylpyrimidine Analogs

| Compound/Analog | Fungal Strain(s) | Observed Activity | Reference |

| Novel pyrimidine-based molecule (compound 1) | Aspergillus niger, Aspergillus fumigatus, Aspergillus terreus, Mucor circinelloides, Lomentospora prolificans | Inhibition of growth/germination | nih.gov |

| 2-Phenylpyrimidine derivative (compound C6) | Seven clinically susceptible fungal strains (including Candida spp.) | Superior activity to fluconazole | nih.gov |

| 2,4-diamino-5-(2'-arylpropargyl)pyrimidine (meta-biphenyl series) | Candida albicans | Potent enzyme inhibition and antifungal activity | nih.gov |

A primary target for many antifungal drugs is the enzyme Cytochrome P450 14α-sterol demethylase, also known as CYP51 or Erg11 in fungi. frontiersin.orgnih.govresearchgate.net This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. frontiersin.org Inhibition of CYP51 disrupts ergosterol production, leading to a compromised cell membrane and ultimately, fungal cell death.

Several studies have focused on designing 2-phenylpyrimidine derivatives as specific inhibitors of fungal CYP51. nih.gov By employing strategies like scaffold hopping, researchers have optimized the structure of these compounds to enhance their binding to the CYP51 active site and improve their antifungal potency. nih.gov The addition of a pyrimidine moiety to the hydrophobic side chain of CYP51 inhibitors has been shown to potentially enhance their antifungal activity. nih.gov This targeted approach has led to the development of novel phenylpyrimidine CYP51 inhibitors with promising antifungal profiles. nih.gov

Structure-Activity Relationships in Antifungal Pyrimidines

The investigation into the structure-activity relationships (SAR) of pyrimidine derivatives has revealed key structural features that influence their antifungal efficacy. Pyrimidine derivatives are of significant interest in agrochemicals and medicine due to their fungicidal properties. nih.gov For instance, the introduction of a halogen atom into the pyrimidine ring structure has been shown to improve antifungal activities against various strains of Botrytis cinerea. frontiersin.org

A study focused on novel 2-phenylpyrimidine derivatives targeting the CYP51 enzyme, a critical component in fungal cell membrane biosynthesis, demonstrated the importance of specific structural modifications. Through several rounds of optimization, it was found that certain substitutions on the phenyl ring and the pyrimidine core were crucial for enhanced antifungal activity. nih.govnih.gov For example, compound C6, a 2-phenylpyrimidine derivative, exhibited superior efficacy against seven clinically common susceptible fungal strains compared to the first-line drug fluconazole. nih.govnih.gov This highlights the potential of scaffold hopping and structural modification strategies in designing potent antifungal agents. nih.gov

Further SAR analysis of pyrimidine derivatives containing an amide moiety indicated that the position of the amine group and the nature of substituents on the benzene ring significantly affect antifungal activity against phytopathogenic fungi like B. dothidea, Phomopsis sp., and B. cinereal. frontiersin.org Specifically, a compound with an amine group at the 3-position of the benzene ring and fluorine and bromine atoms at the 2- and 5-positions, respectively, showed excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 µg/ml, which was superior to the commercial fungicide Pyrimethanil (32.1 µg/ml). frontiersin.orgresearchgate.net

Additionally, studies on 1,6-dihydropyrimidine derivatives revealed that electron-withdrawing substitutions on the N-phenyl acetamide ring of the molecule contribute positively to its antifungal activity against Candida albicans. nih.gov Quantitative structure-activity relationship (QSAR) studies have further elucidated that lipophilic, electronic, geometric, and spatial descriptors are significant in determining the antifungal potency of these compounds. nih.gov

The fungicidal activity of various synthesized pyrimidine derivatives against fourteen phytopathogenic fungi has been evaluated, with many compounds showing potent activity. nih.gov The table below summarizes the antifungal activity of selected pyrimidine derivatives against various fungi.

| Compound | Target Fungi | Activity/Observation |

|---|---|---|

| Compound C6 (2-phenylpyrimidine derivative) | Seven common clinically susceptible strains | Superior efficacy compared to fluconazole. nih.govnih.gov |

| Compound 5o (Pyrimidine with amide moiety) | Phomopsis sp. | EC50 value of 10.5 µg/ml, better than Pyrimethanil (32.1 µg/ml). frontiersin.orgresearchgate.net |

| 1,6-dihydropyrimidine derivatives | Candida albicans | Electron-withdrawing substitutions enhance activity. nih.gov |

| Various pyrimidine derivatives | Fourteen phytopathogenic fungi | Many compounds possessed potent fungicidal activities. nih.gov |

Anticancer and Anti-Proliferative Effects

Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including significant anticancer and anti-proliferative effects. orientjchem.orgnih.gov Their structural similarity to nucleobases allows them to be taken up by cells, where they can interfere with cellular processes like DNA synthesis and cell division, leading to cell death. mdpi.com

Inhibition of Drug Efflux Transporters (e.g., ABCG2)

A key mechanism contributing to anticancer activity is the inhibition of ATP-binding cassette (ABC) transporters, such as ABCG2 (Breast Cancer Resistance Protein). researchgate.net ABCG2 is a major factor in multidrug resistance (MDR) in cancer, as it actively pumps chemotherapeutic drugs out of cancer cells, reducing their efficacy. nih.govnih.gov The development of small molecules that can inhibit the ABCG2 pump is a critical strategy to overcome MDR. nih.gov

The inhibitory potency of pyrimidine-based compounds against ABCG2 is often evaluated using in vitro assays, such as the Hoechst 33342 accumulation assay. nih.govirb.hr In this assay, an increase in the fluorescence of the ABCG2 substrate Hoechst 33342 within cells indicates successful inhibition of the transporter. nih.gov

Several studies have identified potent pyrimidine derivatives as ABCG2 inhibitors. For instance, a series of 2,4,6-substituted quinazolines and 4-anilino-2-pyridyl pyrimidines have been reported as highly potent and nontoxic inhibitors of ABCG2. nih.gov Furthermore, certain pyrimidine derivatives have been identified as competitive inhibitors of ABCG2-mediated transport. researchgate.net One study highlighted MBL-II-141 as a specific and potent ABCG2 inhibitor. researchgate.net The table below presents data on the inhibitory potency of selected compounds against ABCG2.

| Compound Type | Assay | Observation |

|---|---|---|

| 2,4,6-substituted quinazolines | Hoechst 33342 accumulation | Highly potent and nontoxic inhibitors. nih.gov |

| 4-anilino-2-pyridyl pyrimidines | Hoechst 33342 accumulation | Highly potent and nontoxic inhibitors. nih.gov |

| MBL-II-141 | Not specified | Specific and potent ABCG2 inhibitor. researchgate.net |

| Primaquine-fumardiamide derivatives (1a, 1b, 1d) | Hoechst 33342 uptake | Exhibited potent and selective inhibition of ABCG2. irb.hrmdpi.com |

SAR studies have been instrumental in designing potent pyrimidine-based ABCG2 antagonists. Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling has indicated that electrostatic and hydrophobic fields are crucial for modulating the bioactivity of these inhibitors. nih.govresearchgate.net

Research on botryllamide analogs, which are selective inhibitors of the ABCG2 multidrug transporter, suggested that the 2-methoxy-p-coumaric acid portion and the degree of double bond conjugation within this group were critical for inhibitory activity. nih.gov However, variations in the substituents on the two aryl groups did not significantly impact potency. nih.gov This suggests that two distinct binding interactions with the ABCG2 protein may be occurring. nih.gov

For other pyrimidine derivatives, it has been shown that nitrogen- and/or halogen-containing residues can lead to extraordinary potencies against ABCG2, with some compounds having IC50 values below 150 nM. researchgate.net

Potential in Chemotherapy and Multidrug Resistance (MDR) Reversal

The ability of pyrimidine derivatives to inhibit ABCG2 makes them promising agents for reversing multidrug resistance in cancer chemotherapy. nih.gov By blocking the efflux of anticancer drugs, these inhibitors can restore or enhance the sensitivity of resistant cancer cells to treatment. irb.hrmdpi.com

For example, the co-administration of a selective ABCG2 inhibitor can be an effective approach to overcome MDR. nih.gov Studies have shown that certain pyrimidine derivatives can significantly reverse resistance to drugs like doxorubicin and mitoxantrone. irb.hrnih.gov A novel phenylfurocoumarin derivative was shown to reverse ABCG2-mediated MDR both in vitro and in vivo without causing significant toxicity. mdpi.com Similarly, primaquine derivatives enhanced the sensitivity of drug-resistant cancer cell lines to mitoxantrone. irb.hr

The most potent MDR reverser among a series of 23 synthesized pyrimidines, compound 19, concentration-dependently increased SN-38-mediated cancer cell death at a concentration of 11 nM (EC50). researchgate.net Furthermore, some pyrimidine derivatives have been identified as triple inhibitors of ABCB1, ABCC1, and ABCG2, making them broad-spectrum MDR reversers. researchgate.net

Effects on Cellular Proliferation and Disease Treatment

Beyond their role in MDR reversal, pyrimidine derivatives exhibit direct anticancer and anti-proliferative effects. They have been shown to inhibit the proliferation of various cancer cell lines, including those of the colon, breast, lung, and cervix. nih.govencyclopedia.pub The epidermal growth factor receptor (EGFR), which plays a vital role in cellular proliferation, is a key target for many pyrimidine-based anticancer agents. frontiersin.org Fused pyrimidine systems are particularly effective at inhibiting EGFR activity in cancer cells. frontiersin.org

The mechanism of action often involves the induction of apoptosis (programmed cell death) and disruption of the cell cycle. mdpi.com Suppression of ABCG2 itself has been shown to inhibit cancer cell proliferation by causing a G0/G1 growth arrest. nih.gov This effect was associated with the downregulation of cyclin D3 and upregulation of p21. nih.gov

Furthermore, novel pyrimido[5,4-d]pyrimidine derivatives have been synthesized to inhibit the phosphodiesterase activity of the h-prune protein, which is overexpressed in several cancers and correlates with metastasis. nih.gov Two of these compounds were more effective than the existing drug dipyridamole in inhibiting cell proliferation and migration in highly metastatic breast cancer models in vitro. nih.gov

The cytotoxic properties of newly synthesized pyrimidine derivatives have been characterized against multiple cancer cell lines, with all tested compounds exhibiting inhibitory activity on proliferation. nih.gov

Other Biological Activities of Pyrimidine Derivatives Relevant to this compound

The pyrimidine scaffold, a core component of this compound, is a privileged structure in medicinal chemistry, conferring a wide range of biological activities upon its derivatives. Research into analogs and related pyrimidine-containing compounds has revealed significant potential in modulating various physiological and pathological processes. These activities, while not all directly attributed to this compound itself, provide a scientifically relevant context for its potential pharmacological profile.

Anti-inflammatory Activity and Nitric Oxide (NO) Production Inhibition

An overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is linked to the pathophysiology of several inflammatory and neurodegenerative diseases. nih.govresearchgate.net Consequently, the inhibition of iNOS and the subsequent reduction of NO levels represent a key strategy in the development of anti-inflammatory agents. nih.gov Pyrimidine derivatives have emerged as a promising class of compounds in this regard.

Research has demonstrated that certain pyrimidine analogs can effectively inhibit NO production. For instance, a series of compounds developed through the hybridization of 7H-pyrrolo[2,3-d]pyrimidine and cinnamamide fragments were designed as novel NO production inhibitors. nih.gov Within this series, compound S2h displayed potent inhibitory activity on NO production with an IC₅₀ value of 3.21 ± 0.67 µM, significantly lower than the positive control L-NNA (IC₅₀ = 28.36 ± 3.13 µM). nih.gov This inhibitory action is attributed to the interaction of these compounds with the iNOS protein. nih.gov

Furthermore, pyrimidine imidazole (B134444) derivatives (PIDs) have been shown to inhibit iNOS through a dual mechanism. nih.govresearchgate.net They can bind to both the iNOS dimer and monomer, leading to irreversible monomerization and inhibition of the dimerization required for enzyme activity. nih.govresearchgate.net This action prevents the enzyme from assembling into its active form and also deactivates the already formed enzyme. nih.govresearchgate.net The ability of pyrimidine-based compounds to suppress the production of inflammatory mediators like NO highlights their potential as anti-inflammatory therapeutics. nih.govsemanticscholar.org

| Compound | NO Production Inhibition (IC₅₀) | Reference Compound | Reference Compound IC₅₀ |

|---|---|---|---|

| Compound S2h (7H-pyrrolo[2,3-d]pyrimidine derivative) | 3.21 ± 0.67 µM | L-NNA | 28.36 ± 3.13 µM nih.gov |

| Compound 4b (Triarylpyrazole derivative) | 63.85% inhibition at a tested concentration | N/A | |

| Compound 4e (Triarylpyrazole derivative) | 59.69% inhibition at a tested concentration | N/A | |

| Compound 4a (Triarylpyrazole derivative) | 59.25% inhibition at a tested concentration | N/A |

Antiviral Properties and Mechanism of Action

The pyrimidine nucleus is a fundamental component of nucleosides, the building blocks of DNA and RNA. This structural relationship has made pyrimidine derivatives a focal point in the development of antiviral agents. youtube.com A significant number of synthetic pyrimidine nucleoside analogs have been developed that function by mimicking natural nucleosides to inhibit viral replication. youtube.com These compounds are incorporated into the viral genetic material by viral polymerases, leading to the termination of the growing DNA or RNA chain. youtube.comnih.gov

The mechanism of action for many antiviral pyrimidine derivatives involves their conversion into a triphosphate form within the host cell. nih.gov This activated form then competes with natural nucleoside triphosphates for incorporation into the viral genome, thereby inhibiting viral DNA or RNA synthesis. nih.gov For example, lamivudine, a pyrimidine nucleoside analog, is intracellularly converted to its triphosphate form, which then inhibits hepatitis B virus DNA polymerase and HIV reverse transcriptase. nih.gov

Beyond nucleoside analogs, other pyrimidine derivatives have demonstrated antiviral activity through different mechanisms. Some compounds have been found to bind to biopolymers such as viral nucleic acids and proteins, which can interfere with template activity or enzyme function. nih.gov For instance, two antiviral pyrimidine derivatives were shown to inhibit the RNA-dependent RNA polymerase of the Mengo virus. nih.gov Furthermore, a variety of pyrimidine-containing molecules have been reported to exhibit inhibitory effects against a broad spectrum of viruses, including influenza virus, respiratory syncytial virus, dengue virus, herpes viruses, hepatitis B and C, and human immunodeficiency virus (HIV). benthamdirect.com

Adenosine Receptor Modulation

Adenosine receptors, which are G protein-coupled receptors, play crucial roles in various physiological processes and are classified into four subtypes: A₁, A₂A, A₂B, and A₃. acs.org Pyrimidine derivatives have been identified as potent and selective antagonists for some of these receptor subtypes.

Several series of pyrimidine derivatives have been synthesized and evaluated for their antagonistic activity at adenosine receptors. Notably, 4-arylthieno[3,2-d]pyrimidines have been developed as potent and selective adenosine A₂A receptor antagonists. nih.govmanchester.ac.uk These compounds exhibit a high degree of selectivity against the human A₁, A₂B, and A₃ receptor subtypes. nih.govmanchester.ac.uk Similarly, two regioisomeric series of diaryl 2- or 4-amidopyrimidines have been shown to possess remarkable affinity for the human A₃ adenosine receptor, with some ligands displaying K(i) values below 10 nM and a notable lack of activity at the A₁, A₂A, and A₂B receptors. nih.gov

| Compound Class | Target Receptor | Activity | Selectivity |

|---|---|---|---|

| 4-Arylthieno[3,2-d]pyrimidines | Adenosine A₂A Receptor | Potent Antagonists | High selectivity against A₁, A₂B, and A₃ receptors nih.govmanchester.ac.uk |

| Diaryl 2- or 4-amidopyrimidines | Adenosine A₃ Receptor | Potent Antagonists (K(i) < 10 nM) | Inactive at A₁, A₂A, and A₂B receptors nih.gov |

Allosteric modulation represents a sophisticated mechanism of receptor regulation where a modulator binds to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. core.ac.uk This binding event induces a conformational change in the receptor, thereby altering the affinity or efficacy of the orthosteric ligand. core.ac.uknih.gov Allosteric modulators can be positive (enhancing the effect of the endogenous ligand) or negative (diminishing the effect). nih.gov While specific allosteric modulation of adenosine receptors by this compound has not been detailed, the broader class of purine (B94841) and pyrimidine receptors is known to be subject to this form of regulation. nih.gov For instance, amiloride and its analogs have been identified as allosteric inhibitors of the A₂A adenosine receptor. mdpi.comencyclopedia.pub The potential for pyrimidine-based scaffolds to act as allosteric modulators is an area of active investigation, offering the prospect of more subtle and targeted therapeutic interventions. nih.govnih.gov

Neurological Applications (e.g., Alzheimer's, Parkinson's Disease)

The versatile nature of the pyrimidine scaffold has led to its exploration in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. mdpi.comresearchgate.net These complex disorders are characterized by the progressive loss of neurons and the accumulation of misfolded protein aggregates. mdpi.com Pyrimidine-containing compounds are being investigated for their potential to inhibit various enzymes and targets implicated in the pathophysiology of these diseases. mdpi.com

In the context of Alzheimer's disease, a key pathological feature is the presence of insoluble tangles within neurons, composed of the tau protein. technologypublisher.com A prototype triazolopyrimidine has demonstrated efficacy in a mouse model of Alzheimer's by normalizing microtubule function, reducing neuronal cell death, and attenuating tau tangle formation. technologypublisher.com Furthermore, substituted pyrimidine derivatives are being pursued for their multi-target approach, including the inhibition of cholinesterases (AChE and BuChE), β-secretase (BACE-1), and Aβ-aggregation. nih.gov

For Parkinson's disease, the market presence of drugs like piribedil, which contains a pyrimidine moiety, underscores the therapeutic potential of this chemical class. mdpi.com Research into 4-arylthieno[3,2-d]pyrimidines as potent adenosine A₂A receptor antagonists has shown promising in vivo activity, suggesting their potential utility in the treatment of Parkinson's disease. nih.govmanchester.ac.uk The ability of pyrimidine analogs to act as multitarget enzyme inhibitors highlights their pharmacological promise in the development of novel anti-neurodegenerative agents. mdpi.com

Anticonvulsant and Antioxidant Activity

The therapeutic potential of pyrimidine derivatives has been a subject of significant scientific investigation, with research exploring their efficacy in a range of conditions, including epilepsy and conditions associated with oxidative stress. While direct studies on the anticonvulsant and antioxidant properties of this compound are not extensively documented in publicly available research, the broader class of pyrimidine analogs has shown notable activity in these areas.

Research into the anticonvulsant properties of pyrimidine derivatives has identified several promising compounds. For instance, a study on 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one acetamides revealed that certain analogs exhibit significant anticonvulsant effects in animal models. Specifically, the compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide demonstrated the highest activity in both pentylenetetrazole- and maximal electroshock-induced seizure models semanticscholar.org. Another study synthesized new 3-alkyl-6-arylhexahydropyrimidine-2,4-dione derivatives and evaluated their anticonvulsant activities. The results indicated that 3-arylalkyl-6-(p-chlorophenyl) derivatives were effective against subcutaneous metrazol (scMet) induced seizures, while 6-phenyl-3-(2-morpholinoethyl)hexahydropyrimidine-2,4-dione showed activity against maximal electroshock (MES) seizures nih.gov. These findings underscore the potential of the pyrimidine scaffold in the development of novel anticonvulsant agents.

In addition to anticonvulsant effects, various pyrimidine derivatives have been evaluated for their antioxidant capabilities. Antioxidants are crucial for combating oxidative stress, a factor implicated in numerous diseases. A series of novel pyrimidine acrylamides were synthesized and assessed for their antioxidant and anti-inflammatory activities mdpi.com. The investigation into the free radical scavenging properties of pyrimidine derivatives has shown that substitutions on the pyrimidine ring play a critical role in their antioxidant potential nih.gov. For example, the presence of specific substituent groups can enhance the molecule's ability to donate a hydrogen atom, a key mechanism of antioxidant action nih.gov.

The following table summarizes the anticonvulsant activity of selected pyrimidine derivatives based on preclinical studies.

| Compound | Animal Model | Activity | Reference |

| 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide | Pentylenetetrazole-induced seizures, Maximal electroshock (MES) | High anticonvulsant activity | semanticscholar.org |

| 3-Arylalkyl-6-(p-chlorophenyl)hexahydropyrimidine-2,4-diones | Subcutaneous metrazol (scMet) | Protective against seizures | nih.gov |

| 6-Phenyl-3-(2-morpholinoethyl)hexahydropyrimidine-2,4-dione | Maximal electroshock (MES) | Active at 300 mg/kg | nih.gov |

General Bioactivity and Therapeutic Potential

The pyrimidine nucleus is a fundamental component of DNA and RNA and serves as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This versatility has led to the development of numerous pyrimidine derivatives with diverse and potent biological activities. The therapeutic potential of this class of compounds extends far beyond anticonvulsant and antioxidant effects, encompassing anticancer, antimicrobial, and anti-inflammatory properties, among others nih.gov.

The bioactivity of 2-phenylpyrimidine derivatives and their analogs has been a particularly fertile area of research. For example, a series of 2-phenyl pyrimidine derivatives were designed and synthesized as potent inhibitors of Bruton's tyrosine kinase (BTK), a key target in the treatment of B-cell malignancies and autoimmune diseases nih.gov. In another study, 2-phenylpyrimidine derivatives were developed as novel antifungal agents targeting the enzyme CYP51 nih.gov.

The broad therapeutic potential of the pyrimidine scaffold is further illustrated by the wide array of biological activities reported for its derivatives. These include:

Anticancer Activity: Pyrimidine derivatives have been extensively investigated for their potential as antitumor agents nih.govresearchgate.net. They can exert their effects through various mechanisms, including the inhibition of kinases involved in cancer cell proliferation and survival.

Antimicrobial Activity: The pyrimidine core is found in many compounds with significant antibacterial and antifungal properties nih.gov.

Anti-inflammatory Activity: Certain pyrimidine derivatives have demonstrated anti-inflammatory effects, suggesting their potential use in treating inflammatory conditions nih.gov.

Antiviral and Antimalarial Activity: The pyrimidine structure is also a key feature in some antiviral and antimalarial drugs nih.gov.

The diverse biological activities of pyrimidine derivatives are summarized in the table below.

| Biological Activity | Examples of Active Derivatives | Therapeutic Potential |

| Anticancer | 2-Phenyl pyrimidine derivatives, 4,6-Diaryl pyrimidine derivatives | Treatment of B-cell malignancies, solid tumors nih.govnih.govresearchgate.net |

| Antifungal | 2-Phenylpyrimidine derivatives | Treatment of fungal infections nih.gov |

| Antimicrobial | 2,4,6-trisubstituted pyrimidines | Broad-spectrum antibacterial and antifungal agents nih.gov |

| Anti-inflammatory | Various pyrimidine scaffolds | Management of inflammatory disorders nih.gov |

Applications and Emerging Research Areas of 2 Phenylpyrimidine 4,6 Diol

Medicinal Chemistry and Drug Discovery

The pyrimidine (B1678525) scaffold is a well-established "privileged structure" in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds and approved drugs researchgate.net. The 2-Phenylpyrimidine-4,6-diol framework, in particular, offers a versatile platform for designing new molecules with therapeutic potential, from its role as a key building block to its integration in advanced drug design strategies.

Role as a Versatile Intermediate for Bioactive Molecules

The this compound structure serves as a crucial starting point or intermediate in the synthesis of more complex, biologically active molecules. Its pyrimidine-4,6-diol core provides a versatile scaffold that chemists can modify to create a wide array of derivatives. nih.gov This adaptability is central to its value in drug discovery, where precise molecular structures are required to interact with specific biological targets.

In one notable example of its utility, the closely related 2-alkylpyrimidine-4,6-diol scaffold was used as the basis for developing novel agonists for GPR84, a G protein-coupled receptor implicated in inflammatory diseases. nih.gov Researchers began with a high-throughput screening hit, 2-(hexylthio)pyrimidine-4,6-diol, and systematically modified the structure to explore the structure-activity relationship (SAR). nih.gov This work underscores how the pyrimidine-4,6-diol core can be retained while other parts of the molecule are altered to optimize biological activity, demonstrating its effectiveness as a foundational intermediate. nih.gov

Development of New Therapeutic Agents

The 2-phenylpyrimidine (B3000279) skeleton is integral to the development of new drugs targeting a range of diseases. Its ability to be chemically modified allows for the fine-tuning of its properties to inhibit specific enzymes or receptors involved in pathological processes.

A significant area of research has been in the creation of novel antifungal agents. Scientists have designed and synthesized a series of 2-phenylpyrimidine derivatives that act as inhibitors of CYP51, a critical enzyme in fungi. nih.gov Through structural optimization, a lead compound from this series demonstrated potent efficacy against seven clinically common fungal strains, showing activity significantly superior to the first-line drug fluconazole. nih.gov

Furthermore, the broader pyrimidine-4,6-diol scaffold has been exploited to develop potent and selective agonists for the GPR84 receptor, which is involved in conditions like Alzheimer's disease, neuropathic pain, and inflammatory bowel disease. nih.gov Starting from a pyrimidine-4,6-diol hit, researchers successfully synthesized a series of derivatives, leading to the identification of compounds with high potency, which can serve as valuable tools for studying the physiological roles of this receptor. nih.gov

Table 1: Therapeutic Targets for Agents Derived from Phenylpyrimidine Scaffolds

| Therapeutic Target | Disease Area | Example Derivative Class |

|---|---|---|

| CYP51 | Fungal Infections | 2-Phenylpyrimidine derivatives |

Scaffold Hopping Strategies in Drug Design

Scaffold hopping is a sophisticated strategy in drug discovery used to identify novel core structures that maintain the essential biological activity of a known compound while offering improved properties such as potency, selectivity, or pharmacokinetics. This technique is particularly useful for navigating patent-protected chemical spaces and overcoming issues with an existing molecular scaffold.

The 2-phenylpyrimidine framework has been successfully utilized in scaffold hopping campaigns. In the development of the aforementioned CYP51 inhibitors, researchers employed a scaffold hopping strategy to modify the parent core of an initial hit compound. nih.gov This approach led to the design and synthesis of a new series of 2-phenylpyrimidine derivatives with enhanced antifungal potential. nih.gov By replacing the original core with the phenylpyrimidine scaffold, the team was able to improve the molecule's interaction with the target enzyme, ultimately leading to a compound with superior antifungal activity. nih.gov

Materials Science and Industrial Applications

Beyond its role in medicine, the chemical properties of this compound and related pyrimidine structures make them valuable in materials science and other industrial sectors.

Precursor in Dye Production

The pyrimidine nucleus is a foundational component in the synthesis of various classes of dyes. Azo dyes, which account for over half of all commercial colorants, can be synthesized using heterocyclic rings like pyrimidine to achieve superior properties such as high chromophoric strength and brilliant hues. niscpr.res.in Pyrimidine derivatives are used as intermediates in the dye industry to create these complex colorants. niscpr.res.in

Research has demonstrated the synthesis of novel heterocyclic azo dyes based on pyrimidine precursors. niscpr.res.inbohrium.com These dyes have been successfully applied to fabrics like cotton and silk, exhibiting a range of colors and demonstrating good to excellent fastness properties. niscpr.res.in In other studies, pyrimidine structures have been incorporated into disperse dyes for polyester (B1180765) fibers and into advanced D-π-A (Donor-π-Acceptor) type dyes investigated for their potential as photosensitizers in dye-sensitized solar cells. mdpi.comresearchgate.net The versatility of the pyrimidine ring allows it to be a key building block in creating dyes for various applications, from textiles to advanced electronics. niscpr.res.inresearchgate.netorientjchem.org

Corrosion Inhibition

Pyrimidine derivatives have been identified as effective corrosion inhibitors for various metals and alloys in acidic environments. The protective action of these organic compounds stems from their ability to adsorb onto the metal surface, forming a barrier that shields it from corrosive agents.

The effectiveness of pyrimidine-based inhibitors is largely attributed to the presence of heteroatoms—specifically nitrogen—within their structure. These atoms possess lone pairs of electrons that facilitate strong adsorption onto the metal surface. Studies have shown that novel pyrimidine-bichalcophene compounds are excellent corrosion inhibitors for copper in nitric acid solutions. Similarly, other synthesized pyrimidine derivatives have demonstrated high efficiency (97%) in protecting steel from CO2 corrosion, even at low concentrations and under turbulent conditions. This research highlights the potential of pyrimidine-based compounds in industrial applications where metal protection is critical.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-(hexylthio)pyrimidine-4,6-diol |

Despite a comprehensive search for scholarly articles and scientific data, there is a notable lack of specific information available in the public domain concerning the chemical compound "this compound" to construct a detailed article based on the provided outline. The majority of research focuses on its derivatives rather than the parent compound itself.

The available literature extensively discusses various substituted pyrimidine and 2-phenylpyrimidine analogs, exploring their synthesis, biological activities, and potential therapeutic applications. For instance, significant research has been conducted on 2-phenylpyrimidine derivatives as potential antifungal agents that target the CYP51 enzyme. Similarly, studies on 2-alkylpyrimidine-4,6-diol derivatives have identified them as potent agonists for the GPR84 receptor, indicating their potential in addressing inflammatory diseases.

However, information exclusively detailing the synthesis, specific applications, and emerging research areas of the unsubstituted "this compound" is scarce. The current body of scientific literature does not provide sufficient data to elaborate on the future research directions, translational prospects, exploration of novel derivatives with enhanced bioactivity, in vivo studies, clinical translation, or the development of specific drug delivery systems and medical devices solely for this compound.

Therefore, while the broader class of pyrimidine derivatives is a rich area of medicinal chemistry research, the specific focus on "this compound" as requested cannot be fulfilled due to the limited availability of dedicated research and data.

Q & A

Q. How do pH variations influence the stability and degradation pathways of this compound in aqueous solutions?

- Methodological Answer : Under acidic conditions (pH <3), protonation of hydroxyl groups accelerates hydrolysis to phenylurea derivatives. Alkaline conditions (pH >9) promote deprotonation and oxidation. Stability studies using LC-MS at 25°C show a half-life of 48 hours at pH 7.4 (phosphate buffer), decreasing to 12 hours at pH 2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.